[3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine
Overview
Description
[3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine: is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This compound is characterized by the presence of a methoxy group, an oxetane ring, and a methanamine group attached to a phenyl ring. It is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through the cyclization of a suitable precursor, such as an epoxide or a halohydrin, under basic conditions.
Attachment of the Methoxy Group: The methoxy group is introduced via methylation of a hydroxyl group using reagents like methyl iodide or dimethyl sulfate in the presence of a base.
Formation of the Methanamine Group: The methanamine group can be introduced through reductive amination of an aldehyde or ketone precursor using reagents like sodium cyanoborohydride or hydrogen gas in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine: undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The oxetane ring can be reduced to a diol using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Acyl chlorides
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives
Reduction: Diol derivatives
Substitution: Substituted amines or amides
Scientific Research Applications
[3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine: has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of [3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
[3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine: can be compared with other similar compounds, such as:
[3-Methoxy-4-(oxetan-3-yloxy)phenyl]ethanamine: Similar structure but with an ethanamine group instead of a methanamine group.
[3-Methoxy-4-(oxetan-3-yloxy)phenyl]propanamine: Similar structure but with a propanamine group instead of a methanamine group.
[3-Methoxy-4-(oxetan-3-yloxy)phenyl]butanamine: Similar structure but with a butanamine group instead of a methanamine group.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
[3-methoxy-4-(oxetan-3-yloxy)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-13-11-4-8(5-12)2-3-10(11)15-9-6-14-7-9/h2-4,9H,5-7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKXTNWARVCNJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN)OC2COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401238923 | |
Record name | Benzenemethanamine, 3-methoxy-4-(3-oxetanyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401238923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1349718-91-7 | |
Record name | Benzenemethanamine, 3-methoxy-4-(3-oxetanyloxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1349718-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanamine, 3-methoxy-4-(3-oxetanyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401238923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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